

# Application Notes and Protocols: Pharmacological MRI (phMRI) for Assessing Alogabat Target Engagement

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## Compound of Interest

Compound Name: Alogabat

Cat. No.: B8210057

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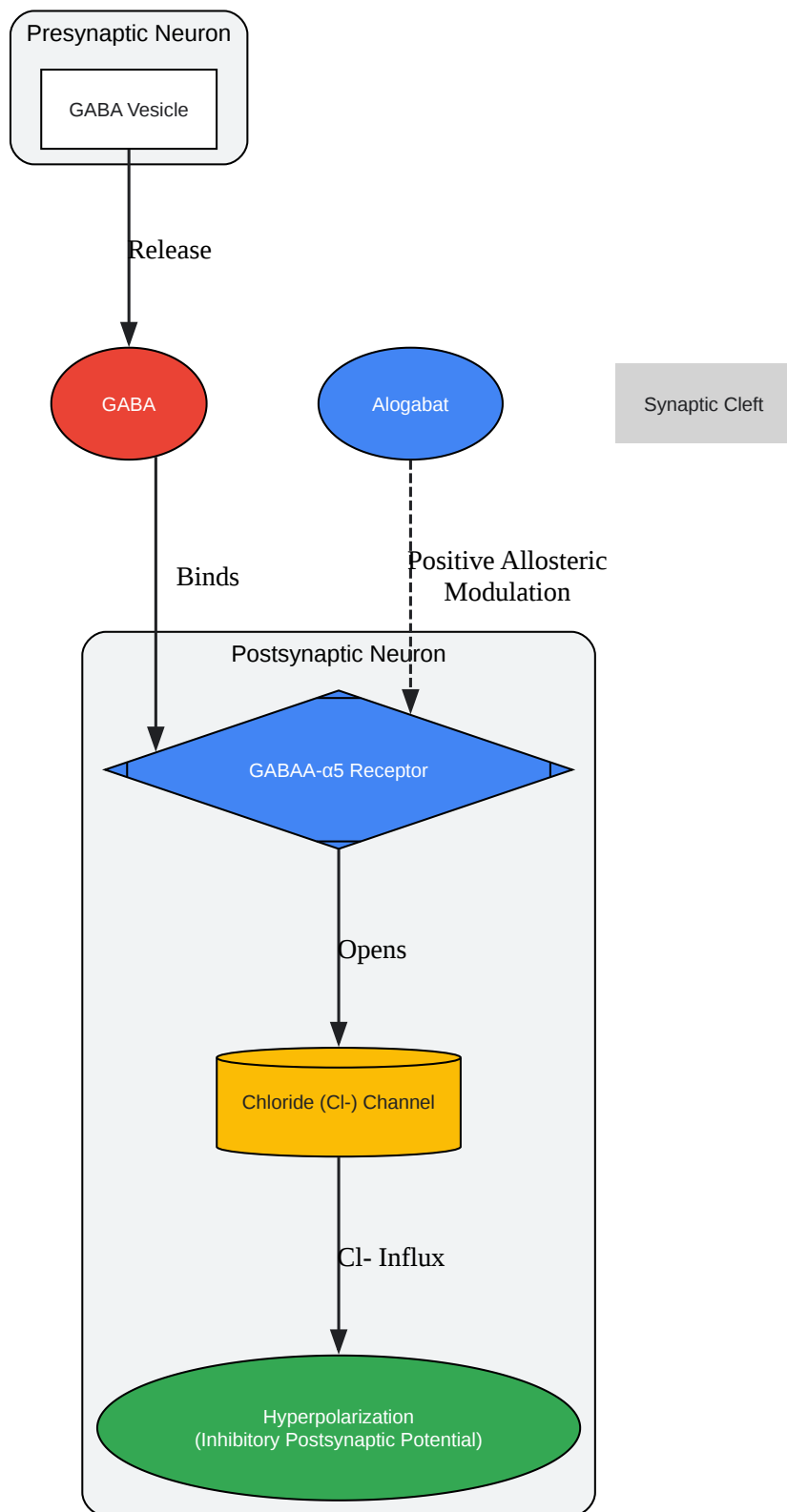
## Introduction

**Alogabat** is a novel, selective positive allosteric modulator (PAM) of the GABAA- $\alpha$ 5 receptor, which is under investigation for the treatment of neurodevelopmental disorders such as Angelman syndrome and autism spectrum disorder.[1][2][3][4][5] These conditions are associated with alterations in the GABAergic system. **Alogabat** aims to restore deficient GABAergic signaling without the sedative and cognitive side effects associated with non-selective GABAA PAMs. Pharmacological MRI (phMRI) is a non-invasive neuroimaging technique used to map the hemodynamic responses to a pharmacological challenge, providing insights into the pharmacodynamics and target engagement of a drug in the central nervous system (CNS). This document provides a detailed protocol for utilizing phMRI to assess the target engagement of **Alogabat** in a preclinical setting.

## Signaling Pathway of Alogabat

**Alogabat** positively modulates the GABAA receptor, which is a ligand-gated ion channel. The GABAA- $\alpha$ 5 receptor subtype is predominantly expressed in the hippocampus and olfactory bulb. Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl<sup>-</sup>), which leads to hyperpolarization of the neuronal membrane and subsequent

inhibition of neurotransmission. **Alogabat** enhances the effect of GABA on the GABAA- $\alpha 5$  receptor, leading to increased inhibitory signaling.

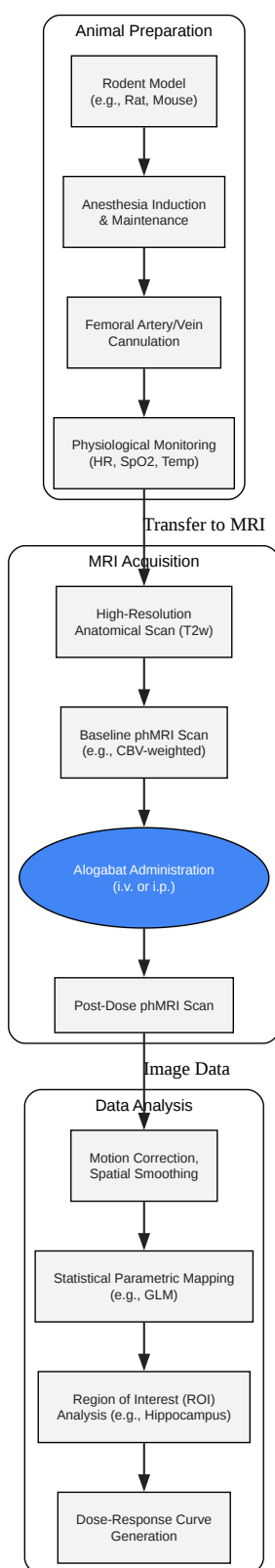


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**Figure 1: Alogabat's mechanism of action at the GABAA- $\alpha$ 5 receptor.**

## Preclinical phMRI Experimental Workflow

The following diagram outlines the typical workflow for a preclinical phMRI study to assess **Alogabat's** target engagement. This process involves animal preparation, baseline imaging, drug administration, and post-administration imaging, followed by data analysis.



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**Figure 2:** Experimental workflow for preclinical phMRI.

## Experimental Protocols

### In Vitro Receptor Binding and Function

Objective: To determine the binding affinity and functional potency of **Alogabat** at GABAA- $\alpha$ 5 receptors.

Methodology:

- Cell Culture and Transfection: Use HEK293 cells stably expressing human GABAA- $\alpha$ 5 $\beta$ 3 $\gamma$ 2 receptors.
- Binding Assay:
  - Perform competitive binding assays using a radiolabeled ligand specific for the benzodiazepine site of the GABAA receptor (e.g., [3H]Ro15-1788 or [3H]flumazenil).
  - Incubate cell membranes with increasing concentrations of **Alogabat** and the radioligand.
  - Measure the displacement of the radioligand to determine the inhibitory constant ( $K_i$ ) of **Alogabat**.
- Functional Assay (Electrophysiology):
  - Utilize two-electrode voltage-clamp electrophysiology on *Xenopus* oocytes or whole-cell patch-clamp on transfected HEK293 cells.
  - Apply a submaximal concentration of GABA ( $EC_{20}$ ) to elicit a baseline current.
  - Co-apply GABA with increasing concentrations of **Alogabat** to measure the potentiation of the GABA-evoked current.
  - Calculate the  $EC_{50}$  for potentiation.

### Ex Vivo Receptor Occupancy

Objective: To establish a dose-dependent relationship for **Alogabat**'s target engagement in the brain.

#### Methodology:

- Animal Dosing: Administer various doses of **Alogabat** (e.g., 0.3–100 mg/kg, i.p.) to rodents.
- Tissue Collection: At a specified time point post-dosing, euthanize the animals and rapidly extract the brains.
- Autoradiography:
  - Prepare sagittal or coronal brain sections (e.g., 20  $\mu$ m).
  - Incubate the sections with a selective GABAA- $\alpha$ 5 receptor radioligand (e.g., [3H]L-655,708).
  - Expose the labeled sections to a phosphor imaging plate or film.
  - Quantify the radioligand binding in specific brain regions (e.g., hippocampus, cortex) to determine the percentage of receptor occupancy at different **Alogabat** doses.

## Preclinical pHMRI Protocol

Objective: To non-invasively assess the functional consequences of **Alogabat**'s target engagement in the living brain.

#### Animal Preparation:

- Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
- Anesthesia: Induce anesthesia with isoflurane (e.g., 3-4% in O<sub>2</sub>/N<sub>2</sub>O) and maintain at a lower concentration (e.g., 1.5-2.0%) during the experiment.
- Catheterization: Insert catheters into the femoral artery for blood pressure monitoring and blood gas analysis, and into the femoral vein for drug administration.
- Physiological Monitoring: Continuously monitor heart rate, respiratory rate, body temperature, and blood oxygen saturation. Maintain physiological parameters within a stable range.

### MRI Acquisition:

- Scanner: Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
- Anatomical Imaging: Acquire a high-resolution T2-weighted anatomical scan (e.g., RARE or FSE sequence) for anatomical reference.
- pHMRI Sequence:
  - Use a cerebral blood volume (CBV)-weighted sequence, which is sensitive to changes in regional perfusion. This can be achieved using an iron-based contrast agent (e.g., MION).
  - Alternatively, an Arterial Spin Labeling (ASL) sequence can be used to measure cerebral blood flow (CBF) changes.
- Experimental Design:
  - Acquire a stable baseline pHMRI signal for a defined period (e.g., 15-20 minutes).
  - Administer **Alogabat** intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
  - Continue acquiring pHMRI data for a prolonged period post-administration (e.g., 60-90 minutes) to capture the full hemodynamic response.

### Data Analysis:

- Preprocessing: Perform motion correction and spatial smoothing on the functional images.
- Statistical Analysis:
  - Use a General Linear Model (GLM) to identify brain regions showing significant signal changes post-drug administration compared to baseline.
  - Generate statistical parametric maps to visualize the spatial distribution of **Alogabat's** effects.
- Region of Interest (ROI) Analysis:

- Define ROIs based on anatomical atlases, particularly in regions with high GABAA- $\alpha$ 5 receptor density (e.g., hippocampus).
- Extract the time course of the phMRI signal change within these ROIs.
- Quantify the magnitude and duration of the hemodynamic response for each dose.
- Dose-Response Modeling: Correlate the phMRI signal changes with the administered doses of **Alogabat** to establish a dose-response relationship.

## Data Presentation

### In Vitro and Ex Vivo Data Summary

Parameter	Alogabat	Reference Compound (e.g., Diazepam)
Binding Affinity ( $K_i$ , nM) at GABAA- $\alpha$ 5	[Insert Value]	[Insert Value]
Functional Potency ( $EC_{50}$ , nM) at GABAA- $\alpha$ 5	[Insert Value]	[Insert Value]
Receptor Occupancy ( $ED_{50}$ , mg/kg)	[Insert Value]	[Insert Value]

### Preclinical phMRI Data Summary



Dose of Alogabat (mg/kg)	Brain Region	Peak % CBV/CBF Change	Time to Peak (min)	Area Under the Curve (AUC)
Vehicle	Hippocampus	[Insert Value]	[Insert Value]	[Insert Value]
Cortex	[Insert Value]	[Insert Value]	[Insert Value]	
Low Dose	Hippocampus	[Insert Value]	[Insert Value]	[Insert Value]
Cortex	[Insert Value]	[Insert Value]	[Insert Value]	
Mid Dose	Hippocampus	[Insert Value]	[Insert Value]	[Insert Value]
Cortex	[Insert Value]	[Insert Value]	[Insert Value]	
High Dose	Hippocampus	[Insert Value]	[Insert Value]	[Insert Value]
Cortex	[Insert Value]	[Insert Value]	[Insert Value]	

## Conclusion

The described pHMRI protocol provides a robust framework for assessing the target engagement of **Alogabat** in a preclinical setting. By demonstrating dose-dependent changes in regional brain perfusion, particularly in areas rich in GABAA- $\alpha 5$  receptors, this methodology offers direct evidence of functional circuit modulation. These translational biomarkers are crucial for guiding clinical studies and making informed decisions in the drug development process for **Alogabat**.

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